molecular formula C11H15N3 B2761769 4-Methyl-6-(3-methylidenepiperidin-1-yl)pyrimidine CAS No. 2097925-66-9

4-Methyl-6-(3-methylidenepiperidin-1-yl)pyrimidine

Cat. No.: B2761769
CAS No.: 2097925-66-9
M. Wt: 189.262
InChI Key: GXPPNOMBKQHWJF-UHFFFAOYSA-N
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Description

4-Methyl-6-(3-methylidenepiperidin-1-yl)pyrimidine is a heterocyclic compound that features both pyrimidine and piperidine rings Pyrimidine is an important electron-rich aromatic heterocycle, and piperidine is a six-membered heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-(3-methylidenepiperidin-1-yl)pyrimidine can be achieved through various synthetic routes. One common method involves the regioselective Suzuki−Miyaura cross-coupling reaction. For instance, 2,4-dichloro-5-methylpyrimidine can undergo a regioselective Suzuki−Miyaura cross-coupling with an appropriate boronic acid derivative using a palladium catalyst and a base in an aqueous dioxane solution at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production while maintaining stringent quality control.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-(3-methylidenepiperidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction could produce the corresponding piperidine derivatives.

Scientific Research Applications

4-Methyl-6-(3-methylidenepiperidin-1-yl)pyrimidine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It can be used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the synthesis of agrochemicals and other industrially relevant compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of pyrimidine and piperidine rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and drug development.

Properties

IUPAC Name

4-methyl-6-(3-methylidenepiperidin-1-yl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-9-4-3-5-14(7-9)11-6-10(2)12-8-13-11/h6,8H,1,3-5,7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXPPNOMBKQHWJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CCCC(=C)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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